

(-)-Gallocatechin: A Technical Guide on Physicochemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin (GC) is a flavan-3-ol, a type of polyphenol naturally abundant in various plants, most notably green tea (Camellia sinensis).[1][2] As a member of the catechin family, it is recognized for its potent antioxidant properties, which contribute to its potential health benefits, including anti-mutagenic and cancer chemopreventive activities.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties and stability characteristics of (-)-gallocatechin, offering critical data for researchers in drug discovery, formulation, and development.

Physicochemical Properties

The fundamental physicochemical properties of **(-)-gallocatechin** are summarized below. These parameters are essential for predicting its behavior in biological systems and for the design of analytical methods and formulations.



Property	Value	Source(s)
Molecular Formula	C15H14O7	[1][6][7][8]
Molecular Weight	306.27 g/mol	[1][6][7][8]
Appearance	Off-white to pale grey solid	[4][5]
Melting Point	~200 °C	[4][5]
Solubility	Water: 5 mg/mL (with heating/sonication) Alcohol: Soluble	[4][5]
pKa (Predicted)	9.02 ± 0.15	[4]
CAS Number	3371-27-5	[6][7][8]

Note: Some properties, such as melting point, may vary slightly between sources. The melting point for the (+)-gallocatechin epimer is reported as 189-191 °C.[9]

Stability Profile

The stability of **(-)-gallocatechin**, like other catechins, is highly dependent on environmental conditions. Its degradation can significantly impact its biological activity and is a critical consideration for both experimental design and formulation development.[10]

Factors Influencing Stability



Factor	Effect on Stability	Key Findings	Source(s)
pH	Highly Unstable at Neutral/Alkaline pH. Stable in acidic conditions (pH < 5).	Degradation increases significantly as pH rises above 6.0.[11] [12] Catechins are reported to be very stable at pH values below 4.[12] At pH 7, significant loss of related catechins can occur within hours.[13]	
Temperature	Degrades with Increasing Temperature.	Catechin degradation is more rapid with increasing temperature, often following first-order kinetics.[14] At high temperatures, epimerization to its trans-isomer can also occur.[15] Storage at low temperatures (2-8°C) is recommended. [1][4]	
Oxygen	Susceptible to Oxidation.	The presence of dissolved oxygen is a major factor in catechin degradation, leading to auto-oxidation.[16][17] This process can be accelerated by alkaline pH.[18] Nitrogen saturation can be used to	



		stabilize solutions.[17] [19]
Light	Sensitive to Photodegradation.	Catechins are unstable under UV and blue light illumination, especially in neutral or alkaline solutions.[20][21] Photolysis can lead to the cleavage of the heterocyclic ring and the formation of various photoproducts.[20] Formulations should be protected from light.[1]
Metal Ions	Degradation Catalyzed by Metal Ions.	The antioxidant capacity of catechins is linked to their ability to chelate metal ions, but this interaction can also promote their degradation.[3] The addition of chelating agents like EDTA can help stabilize catechin solutions.[19]

Degradation Pathways

The degradation of **(-)-gallocatechin** primarily proceeds through two main pathways: oxidation and epimerization.

• Oxidation: The phenolic hydroxyl groups, particularly on the B-ring, are susceptible to oxidation, especially under neutral to alkaline conditions in the presence of oxygen.[18][20]



This process can generate semiquinone radicals and quinone-oxidized products, leading to the formation of dimers and other complex polymers.[20]

• Epimerization: At high temperatures, **(-)-gallocatechin** can undergo epimerization, which is the conversion to its diastereomer.[15] For instance, the related catechin (-)-epigallocatechin gallate (EGCG) is known to epimerize to **(-)-gallocatechin** gallate (GCG) upon heating.[15]

The major degradation products identified for related catechins include smaller phenolic compounds like gallic acid and the corresponding de-galloylated flavanols (in the case of gallated catechins).[22][23]

Experimental Protocols Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[24]

Objective: To determine the equilibrium solubility of **(-)-gallocatechin** in a specific solvent system.

Methodology:

- Preparation: Add an excess amount of solid (-)-gallocatechin to a flask or vial containing a known volume of the desired solvent (e.g., purified water, buffer of specific pH). Ensure enough solid is present to form a suspension and maintain saturation.[24]
- Equilibration: Seal the flask and agitate it in a temperature-controlled environment (e.g., using a thermomixer or shaker bath) for a sufficient period to reach equilibrium. This may take 18-24 hours or longer.[25][26]
- Phase Separation: After equilibration, cease agitation and allow undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 μm PVDF).[27]
- Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved (-)-gallocatechin using a validated analytical method, such as HPLC-UV.[27]



 Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating **(-)-gallocatechin** from its degradation products, allowing for accurate quantification during stability studies.

Methodology:

- Chromatographic System:
 - Column: A reversed-phase C18 column is typically used.[28]
 - Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common for separating catechins and their degradation products.
 - Flow Rate: Typically 0.8 1.2 mL/min.
 - Detection: UV detection at approximately 280 nm.
- Standard Preparation: Prepare a stock solution of **(-)-gallocatechin** in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.
- Sample Preparation: Prepare samples from stability studies by diluting them to fall within the calibration range.
- Method Validation (as per ICH guidelines):
 - Specificity: Demonstrate that the method can resolve the parent compound from degradation products generated during forced degradation studies.
 - Linearity: Establish a linear relationship between detector response and concentration over a defined range.
 - Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.



 Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Forced Degradation Studies

Objective: To identify potential degradation products and establish the intrinsic stability of **(-)**-gallocatechin under various stress conditions.

Methodology: **(-)-Gallocatechin** (in solid form and in solution) is subjected to the following stress conditions:

- Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for several hours.
- Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter duration (catechins are very sensitive to base).
- Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation (Dry Heat): Expose the solid compound to high temperature (e.g., 105
 °C) for a specified period.
- Photodegradation: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples are taken at various time points and analyzed by the stability-indicating HPLC method to quantify the loss of **(-)-gallocatechin** and profile the formation of degradation products.

Mechanism of Action & Relevant Pathways

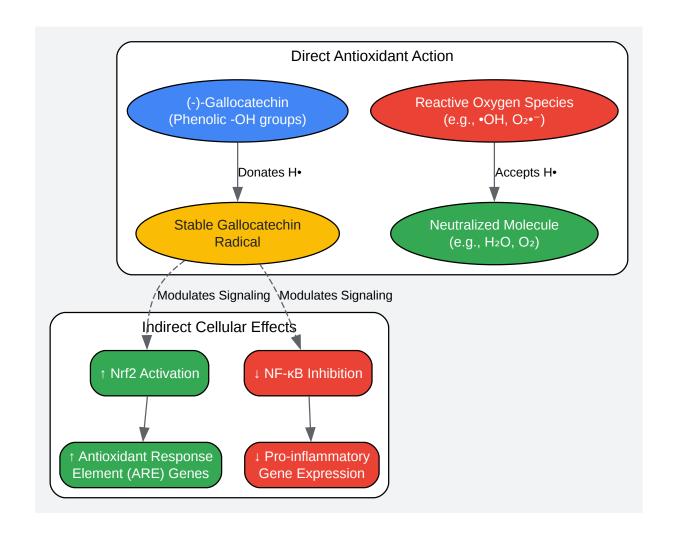
The primary mechanism of action for **(-)-gallocatechin** is its function as a potent antioxidant.[3] This activity is attributed to its chemical structure, which allows it to act as a direct scavenger of reactive oxygen species (ROS) and as a chelator of metal ions that can catalyze oxidative reactions.[3] Indirectly, catechins can influence major signaling pathways involved in cellular responses to oxidative stress, such as the Keap1/Nrf2/ARE and NF-κB pathways.[29][30][31]





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Caption: Workflow for Forced Degradation Studies.



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Caption: Antioxidant Mechanism of (-)-Gallocatechin.

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